Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug Design

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS 1506387-29-6) is a heterocyclic small molecule belonging to the benzimidazolone class, featuring a fused benzene–imidazole core with a 2-oxo group, an N3-methyl substituent, and an ethyl ester at the 4-position. The compound has a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol, with a computed topological polar surface area of 58.6 Ų and an XLogP3 of 1.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B11765146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=C1)NC(=O)N2C
InChIInChI=1S/C11H12N2O3/c1-3-16-10(14)7-5-4-6-8-9(7)13(2)11(15)12-8/h4-6H,3H2,1-2H3,(H,12,15)
InChIKeyNVGILEYAGPATHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate – Benzimidazolone Building Block for Procurement Specification


Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS 1506387-29-6) is a heterocyclic small molecule belonging to the benzimidazolone class, featuring a fused benzene–imidazole core with a 2-oxo group, an N3-methyl substituent, and an ethyl ester at the 4-position [1]. The compound has a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol, with a computed topological polar surface area of 58.6 Ų and an XLogP3 of 1 [1]. It is supplied as a research chemical with typical purity specifications of ≥98% (HPLC) and recommended storage at 2–8°C in sealed, dry conditions .

Why Generic Substitution of Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate with Close Analogs Is Scientifically Unreliable


Benzimidazolone derivatives with identical core structures but different substitution patterns cannot be assumed to be functionally interchangeable. The combination of an N3-methyl group and a 4-ethyl ester in this compound creates unique electronic and steric properties that affect reactivity, solubility, and potential biological target engagement. For example, the N3-methyl substituent blocks a hydrogen-bond donor site present in the unsubstituted analog, altering both physicochemical properties and intermolecular interactions [1]. The 4-ethyl ester provides a specific handle for further derivatization (hydrolysis, amidation, reduction) that differs in reactivity and steric accessibility from the 5-substituted positional isomer [2]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in computed and experimentally relevant properties, making blind substitution a source of irreproducible results in synthetic and medicinal chemistry workflows.

Quantitative Differentiation Evidence for Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate vs. Closest Analogs


Hydrogen Bond Donor Count Difference: N3-Methyl vs. N3-Unsubstituted Analog

The target compound carries an N3-methyl group, reducing its hydrogen bond donor (HBD) count to 1, compared to 2 HBDs for the des-methyl analog ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate. This difference is directly relevant to membrane permeability and oral bioavailability predictions [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Ester Substituent Impact on Lipophilicity: Ethyl Ester vs. Carboxylic Acid Analog

The target compound (ethyl ester; XLogP3 = 1) exhibits markedly higher computed lipophilicity than its carboxylic acid analog 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (XLogP3 ≈ 0.2). This difference is relevant for both chromatographic behavior and biological membrane partitioning [1].

Lipophilicity ADME Synthetic Intermediates

Positional Isomerism: 4-Carboxylate vs. 5-Carboxylate Reactivity and Steric Environment

The target compound bears the ethyl ester at the 4-position of the benzimidazolone ring, whereas the closely related methyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate places the ester at the 5-position. This positional isomerism alters the electronic environment and steric accessibility of the ester group, as reflected in differing computed topological polar surface areas (TPSA) [1].

Regioselectivity Synthetic Chemistry Structure-Activity Relationship

Rotatable Bond Count as a Conformational Flexibility Descriptor

The target compound has 3 rotatable bonds (ethyl ester side chain), compared to 2 rotatable bonds for the methyl ester analog methyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate. This modest increase affects conformational entropy and may influence crystallization behavior and protein binding thermodynamics [1].

Conformational Analysis Molecular Modeling Crystallization

Recommended Application Scenarios for Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate


Medicinal Chemistry: CNS-Penetrant Lead Optimization Programs

The reduced hydrogen bond donor count (1 HBD) of the target compound, compared to the unsubstituted analog (2 HBDs), makes it a superior choice for medicinal chemistry programs targeting CNS indications where passive blood-brain barrier permeability is critical [1]. The ethyl ester provides a metabolically labile handle that can be hydrolyzed to the active carboxylic acid in vivo, a common prodrug strategy.

Synthetic Methodology: Regioselective Derivatization at the 4-Position

The 4-ethyl ester substitution pattern provides a unique vector for further functionalization that is sterically and electronically distinct from the 5-substituted isomer [1]. This regioisomer is specifically required when the synthetic route targets 4-substituted benzimidazolone derivatives, such as certain angiotensin II receptor antagonist intermediates.

Fragment-Based Drug Discovery: Halogen Bonding and Scaffold Decoration

With a molecular weight of 220.22 g/mol, 3 rotatable bonds, and a TPSA of 58.6 Ų, this compound falls within favorable fragment-like property space [1]. The N3-methyl group blocks a potential metabolic hotspot (N-glucuronidation), making it a more stable fragment scaffold compared to N-unsubstituted benzimidazolones for structure-based design campaigns.

Analytical Chemistry: Reference Standard for Impurity Profiling

Benzimidazolone carboxylate esters are known impurities and intermediates in the synthesis of angiotensin II receptor blockers (ARBs) such as azilsartan [1]. The target compound, with its defined 2-oxo, N3-methyl, and 4-ethyl ester substitution, serves as a well-characterized reference material for HPLC impurity method development and validation.

Quote Request

Request a Quote for Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.